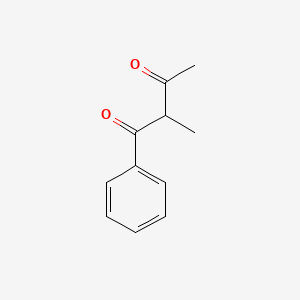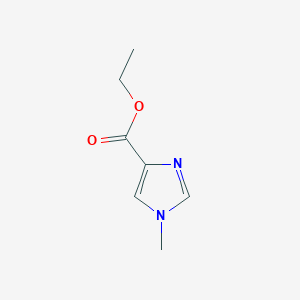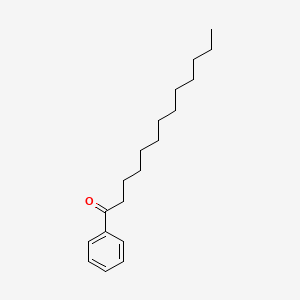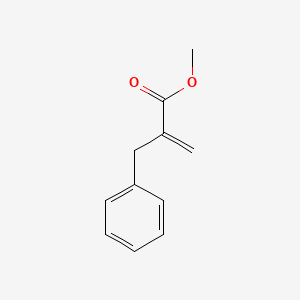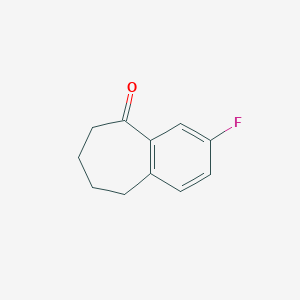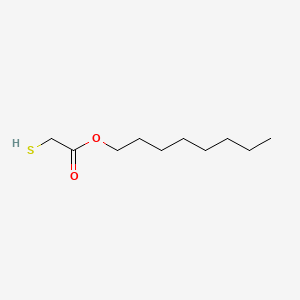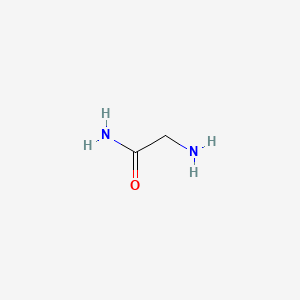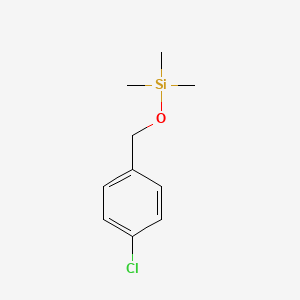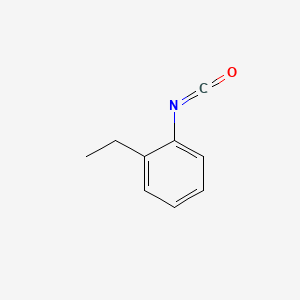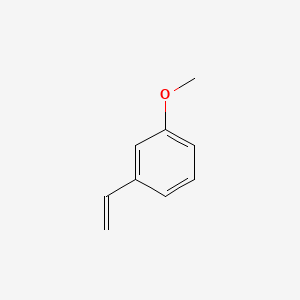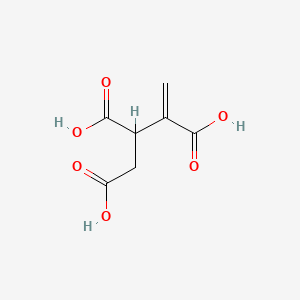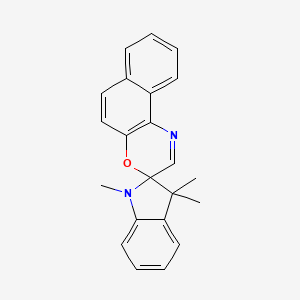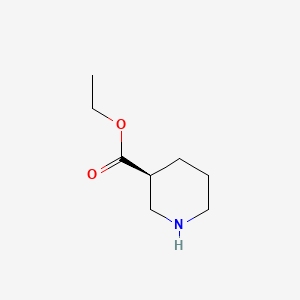
(S)-Ethyl piperidine-3-carboxylate
Descripción general
Descripción
Ethyl (3S)-piperidine-3-carboxylate is an organic compound belonging to the class of esters It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (3S)-piperidine-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of (3S)-piperidine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another method involves the reaction of (3S)-piperidine-3-carboxylic acid chloride with ethanol. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of (S)-Ethyl piperidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3S)-piperidine-3-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (3S)-piperidine-3-carboxylic acid and ethanol. This reaction can be catalyzed by acids or bases.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Hydrolysis: (3S)-piperidine-3-carboxylic acid and ethanol.
Reduction: (3S)-piperidine-3-methanol.
Substitution: Depending on the nucleophile, products such as (3S)-piperidine-3-carboxamide or (3S)-piperidine-3-thiol can be formed.
Aplicaciones Científicas De Investigación
Ethyl (3S)-piperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active (3S)-piperidine-3-carboxylic acid upon hydrolysis. The active acid can then interact with its molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets involved vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Ethyl (3S)-piperidine-3-carboxylate can be compared with other piperidine derivatives and esters:
Ethyl (3R)-piperidine-3-carboxylate: The (3R) isomer has a different spatial arrangement, which can lead to different biological activities and properties.
M(S)-Ethyl piperidine-3-carboxylate: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
(3S)-Piperidine-3-carboxylic acid: The free acid form is more polar and may have different pharmacokinetic properties compared to the ester.
Ethyl (3S)-piperidine-3-carboxylate is unique due to its specific stereochemistry and ester functional group, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl (3S)-piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBSOUNZWSFKU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191110 | |
| Record name | Ethyl (3S)-piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37675-18-6 | |
| Record name | (+)-Ethyl nipecotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37675-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3S)-piperidine-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037675186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (3S)-piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research mentions that optically pure ethyl (S)-nipecotate is a valuable pharmaceutical intermediate. Can you elaborate on its applications in this context?
A1: Ethyl (S)-nipecotate, also known as ethyl (3S)-piperidine-3-carboxylate, serves as a chiral building block in synthesizing various active pharmaceutical ingredients (APIs) and pharmaceutical intermediates. [] Its importance stems from its optically pure nature, meaning it exists primarily as one enantiomer. This is crucial in pharmaceutical development because different enantiomers of a molecule can have distinct biological activities and pharmacological profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
